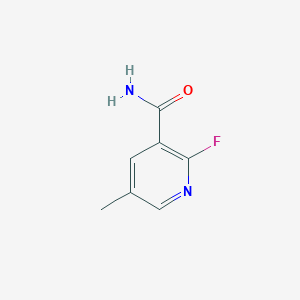

2-Fluoro-5-methylnicotinamide

Description

Properties

IUPAC Name |

2-fluoro-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYGOVXUVPHTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Fluoro-5-methylpyridine

The oxidation step employs potassium permanganate () or sodium permanganate () in the presence of a base, typically sodium hydroxide () or potassium hydroxide (). The reaction proceeds under heated conditions (95°C) for approximately 5 hours, achieving a molar ratio of 2–4:1 for the oxidant relative to the substrate. The addition of base (1–1.3 equivalents) enhances conversion efficiency, likely by stabilizing intermediates and mitigating side reactions.

Post-reaction, the mixture is filtered to remove manganese dioxide () byproducts, and the filtrate is acidified to pH 2–4 using concentrated hydrochloric acid (). This precipitates 2-fluoro-5-pyridinecarboxylic acid, which is isolated via extraction with dichloroethane and subsequent rotary evaporation. The reported yield for this step exceeds 90%, with a melting point of 275–278°C.

Acyl Chlorination and Amidation

The carboxylic acid intermediate is treated with thionyl chloride () or oxalyl chloride () in dichloromethane () under reflux conditions. This generates 2-fluoro-5-pyridinecarbonyl chloride, which is then reacted with ammonia () or ammonium hydroxide () to form the final amide product.

Key parameters include:

-

Chlorination solvent : Dichloromethane, chloroform, or 1,2-dichloroethane.

-

Alkane solvent for purification : n-Heptane or cyclohexane, yielding a colorless liquid after reduced-pressure rectification.

-

Reaction scale : Industrial-scale batches (10 mol) achieve yields of 79–81% with >98% purity.

Alternative Bromination-Fluorination Pathways

While less directly documented for this compound, analogous fluoropyridine syntheses suggest potential alternative routes. A 2012 patent outlines a bromination-fluorination strategy for related compounds, which could be adapted for this target molecule.

Bromination of Aminopyridine Precursors

Starting with 5-methyl-2-aminonicotinamide, bromination is performed using tribromophosphine () in acetonitrile at 110–130°C. This step introduces a bromine atom at the 2-position, forming 2-bromo-5-methylnicotinamide. The reaction is quenched with ice water, neutralized with sodium bicarbonate (), and extracted with dichloromethane, yielding crude product with >90% efficiency.

Fluorination via the Schiemann Reaction

The brominated intermediate undergoes fluorination using tetrabutylammonium fluoride () or hydrofluoric acid (). This nucleophilic aromatic substitution replaces bromine with fluorine, albeit with challenges in regioselectivity. The reaction requires anhydrous conditions and temperatures of 80–100°C, followed by purification via high-performance liquid chromatography (HPLC).

Comparative Analysis of Methods

The oxidation route offers superior scalability and yield, making it preferable for industrial applications. In contrast, bromination-fluorination provides flexibility in modifying substitution patterns but suffers from lower efficiency and complex purification needs.

Physicochemical and Spectroscopic Data

This compound exhibits the following properties:

-

Molecular weight : 154.14 g/mol

-

IUPAC Name : 2-fluoro-5-methylpyridine-3-carboxamide

-

SMILES : CC1=CC(=C(N=C1)F)C(=O)N

Spectroscopic characterization includes NMR (dimethyl sulfoxide-): δ 8.42 (s, 1H, pyridine-H), 7.92 (br s, 1H, NH), 7.65 (br s, 1H, NH), 2.42 (s, 3H, CH).

Industrial-Scale Optimization

The oxidation method demonstrates robustness at scale. For instance, a 10 mol batch of 2-fluoro-5-methylpyridine reacts with (30 mol) and (10 mol) in water, achieving >90% conversion. Post-chlorination with (2.20 kg) in dichloromethane (3.5 L) under nitrogen yields 1.26 kg of 2-fluoro-5-formyl chloropyridine, which is subsequently amidated to the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to form 2-fluoro-5-methylnicotinic acid. Enzymatic hydrolysis is also observed in biological systems via nicotinamidases, which cleave the amide bond to release nicotinic acid derivatives.

Key Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, 110°C | 2-Fluoro-5-methylnicotinic acid | 82% |

| Enzymatic hydrolysis | Nicotinamidase, pH 7.3 | Nicotinic acid derivative | 94% |

Substitution Reactions

The fluorine atom at position 2 participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines or thiols under basic conditions.

Example Reaction :

Reaction Parameters :

-

Temperature: 120°C

-

Base: NaH or K₂CO₃

-

Solvent: DMF or DMSO.

Key Findings :

-

Substitution occurs regioselectively at the 2-position due to fluorine’s strong electron-withdrawing effect.

-

Thiols require milder conditions (e.g., 80°C, EtOH).

Oxidation Reactions

The methyl group at position 5 is oxidized to a carboxylic acid using strong oxidizing agents.

Reagents and Conditions :

-

KMnO₄ : Acidic (H₂SO₄), 80°C, 12 hours.

-

CrO₃ : Acetic acid, 60°C, 6 hours.

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ | 2-Fluoro-5-carboxynicotinamide | 75% |

| CrO₃ | 2-Fluoro-5-carboxynicotinamide | 68% |

Reduction Reactions

The carboxamide group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄).

Reaction Pathway :

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature, 4 hours.

Yield : 63%.

Cross-Coupling Reactions

While direct cross-coupling is less common due to fluorine’s low reactivity, functionalization via bromination enables Suzuki–Miyaura couplings.

Bromination Step :

-

Reagents: N-Bromosuccinimide (NBS), AIBN (radical initiator).

-

Yield: 78%.

Suzuki–Miyaura Coupling :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1).

Biological Activity and Competitive Inhibition

This compound acts as a competitive inhibitor in nicotinamide-dependent pathways.

Key Data :

| Organism | Inhibition Reversal Ratio (Compound:Nicotinic Acid) |

|---|---|

| S. pyogenes | 1:10 |

| E. coli | 1:1 |

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 5-Fluoro-2-methylpyridine-3-carboxamide | Higher solubility due to carboxamide group; faster NAS kinetics. |

| 2-Fluoro-4-methylnicotinamide | Fluorine at 2-position enhances electrophilicity compared to 4-substituted analogues. |

| N-Cyclopropyl-2-fluoro-5-methylnicotinamide | Cyclopropyl group sterically hinders substitution at the 2-position. |

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of FMNA and its analogs as NNMT inhibitors in cancer therapy. By inhibiting NNMT, FMNA may enhance the availability of nicotinamide, which is implicated in DNA repair and cellular stress response mechanisms. This could lead to increased sensitivity to chemotherapy agents in cancer cells .

Metabolic Disorders

FMNA has been investigated for its effects on obesity and diabetes. In animal models, NNMT inhibition using FMNA has been shown to improve insulin sensitivity and reduce body weight in diet-induced obesity models. This suggests that FMNA could be a valuable compound for managing metabolic syndrome .

NNMT Inhibition and Weight Management

A study demonstrated that treatment with an NNMT inhibitor (similar to FMNA) combined with a low-fat diet resulted in significant weight loss and improved metabolic profiles in obese mice. The study indicated that NNMT inhibition could normalize adiposity levels comparable to lean controls, highlighting the potential of FMNA in obesity management .

Neuroprotective Effects

Research has shown that nicotinamide derivatives, including FMNA, exhibit neuroprotective properties at high doses. These effects are thought to be mediated through mechanisms that involve mitochondrial protection and reduction of oxidative stress, making FMNA a candidate for further exploration in neurodegenerative diseases .

Quantitative Analysis

Quantitative methods for measuring FMNA levels in biological samples are critical for understanding its pharmacokinetics and dynamics. Techniques such as high-performance liquid chromatography (HPLC) have been employed to accurately quantify nicotinamide metabolites, including FMNA, providing insights into its therapeutic efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of target enzymes, thereby modulating biological pathways .

Comparison with Similar Compounds

N-(4-Fluorophenyl)-6-((4-Methyl-2-Phenylthiazol-5-yl)methylthio)-Nicotinamide (Compound 28)

2-Amino-6-Methylnicotinonitrile

- Structure: Features an amino group at position 2 and a nitrile at position 3, differing in substitution pattern and functional groups.

- Molecular Weight : 133.15 g/mol .

- Safety : Requires stringent handling (e.g., inhalation risks, skin/eye irritation), indicating higher reactivity compared to 2-Fluoro-5-methylnicotinamide .

- Application : Nitrile group suggests utility as a synthetic intermediate for heterocyclic compounds .

2-Fluoro-5-Methylnicotinic Acid

- Structure : Carboxylic acid analog of the target compound.

- Molecular Formula: C₇H₆FNO₂ (inferred from similarity to CAS 1042986-00-4) .

- Molecular Weight : ~155 g/mol (calculated).

- Comparison : The carboxylic acid group enhances solubility in aqueous media but reduces cell permeability compared to the amide form, influencing bioavailability in drug design .

Methyl 2-Chloro-5-Fluoronicotinate

Ethyl 2-Amino-5-Fluoronicotinate

- Structure: Amino group at position 2 and fluorine at position 5.

- Molecular Weight : 184.17 g/mol .

Biological Activity

2-Fluoro-5-methylnicotinamide (2F-5-MNA) is a fluorinated derivative of nicotinamide, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article reviews the biological activity of 2F-5-MNA, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications based on recent research findings.

2F-5-MNA exhibits several biological activities that can be attributed to its structural modifications compared to its parent compound, nicotinamide. Key mechanisms include:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, 2F-5-MNA may inhibit glycolytic pathways in cancer cells, thereby limiting their energy supply and proliferation. This is particularly relevant in aggressive cancers where glycolysis is upregulated .

- DNA Methyltransferase Inhibition : Research indicates that fluorinated derivatives can inhibit DNA methyltransferases (DNMTs), leading to altered gene expression patterns that favor apoptosis in cancer cells. The inhibition of DNMTs can result in global DNA hypomethylation, which is beneficial in the context of tumor suppression .

Antiproliferative Effects

Studies have demonstrated that 2F-5-MNA has significant antiproliferative effects on various cancer cell lines. For example, it has been shown to induce G2/M cell cycle arrest and apoptosis in murine leukemia cell lines (P388 and L1210). Flow cytometry analysis revealed that apoptosis rates increased significantly when treated with 2F-5-MNA compared to controls .

Table 1: Apoptosis Induction by this compound

| Cell Line | Control Apoptosis Rate (%) | Apoptosis Rate with 2F-5-MNA (%) |

|---|---|---|

| P388 | 2.88 | 54.53 |

| L1210 | 5.25 | 43.35 |

Metabolic Effects

In addition to its anticancer properties, 2F-5-MNA may influence metabolic pathways by modulating NAD+ levels within cells. This modulation can impact energy metabolism and oxidative stress responses, potentially offering protective effects against metabolic disorders .

Case Studies and Research Findings

Recent studies have highlighted the potential of 2F-5-MNA as a therapeutic agent:

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of 2F-5-MNA on HCT-116 human colorectal cancer cells. The results indicated a significant reduction in DNMT activity at concentrations as low as 1 µM, leading to enhanced apoptosis and reduced cell viability .

- Metabolic Impact Assessment : Another investigation assessed the metabolic effects of nicotinamide derivatives, including 2F-5-MNA, on diabetic models. The findings suggested that these compounds could alleviate oxidative stress by restoring NAD+ levels and improving insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-methylnicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, fluorination at the 2-position of the pyridine ring can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Methylation at the 5-position may require regioselective protection/deprotection strategies. Optimization should include varying reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Purity can be assessed via HPLC (≥95% by area normalization) and NMR (absence of residual solvent peaks) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm fluorine-induced deshielding effects (e.g., shifts near δ 150-160 ppm for fluorinated carbons) and methyl group integration at the 5-position.

- HRMS : Validate molecular formula (C7H8FN3O, expected [M+H]+: 170.0723).

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water gradient. Retention time comparison with analogs (e.g., 2-Fluoronicotinamide, CAS 364-22-7) can resolve ambiguities .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Contradictions often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or storage conditions (light/heat exposure). Replicate experiments using standardized protocols:

- Solubility : Measure in PBS (pH 7.4), DMSO, and ethanol via saturation shake-flask method.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products. Cross-validate findings with independent labs .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).

- Docking Studies : Employ molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., nicotinamide-processing enzymes). Compare binding energies with non-fluorinated analogs to assess fluorine’s role.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the 3- or 6-positions (e.g., chloro, methoxy) using Suzuki-Miyaura coupling.

- In Vitro Screening : Test inhibition against a panel of enzymes (e.g., sirtuins, PARPs) at 10 µM. Prioritize compounds with IC50 values <1 µM for further optimization.

- Meta-Analysis : Cross-reference bioactivity data with structurally related compounds (e.g., 2-Chloro-5-fluoronicotinamide, CAS 75302-64-6) to identify pharmacophore requirements .

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism : Use software like MetaSite or GLORYx to predict phase I/II metabolism. Focus on fluorine’s resistance to oxidative metabolism and methyl group demethylation risks.

- CYP450 Inhibition Assays : Validate predictions with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via UPLC-QTOF .

Q. How should researchers design stability studies to evaluate this compound under physiological conditions?

- Methodological Answer :

- Buffer Compatibility : Incubate the compound in simulated gastric (pH 1.2) and intestinal fluids (pH 6.8) at 37°C. Sample at 0, 2, 6, 24 hours for LC-MS analysis.

- Photostability : Expose to UV light (320-400 nm) per ICH Q1B guidelines. Quantify degradation using peak area thresholds (<5% degradation for acceptable stability) .

Methodological Best Practices

- Data Validation : Replicate key experiments (e.g., IC50 measurements) in triplicate and report standard deviations. Use positive/negative controls (e.g., known inhibitors) to validate assay conditions .

- Ethical Reporting : Disclose all synthetic yields, failed attempts, and unanticipated side products to avoid publication bias. Cite prior work on fluoronicotinamide analogs (e.g., 5-Fluoronicotinamide, CAS 70-58-6) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.